
1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde” is a heterocyclic compound . It is a useful research chemical and has a molecular weight of 165.23 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringO=CC1=CN(C(C)(C)C)C=C1C . The InChI key is GRBRIIBLVDTOMG-UHFFFAOYSA-N . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyrrole derivatives are known to undergo various chemical reactions. For instance, they can participate in solvent-free condensation and reductive amination reactions .Physical and Chemical Properties Analysis
“this compound” is a solid . It has a molecular weight of 165.23 .Scientific Research Applications
Application in Single Molecule Magnets
1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde and its derivatives have been utilized in the synthesis of supramolecular chains, particularly in the creation of high nuclearity {Mn(III)25} barrel-like clusters. These clusters are linked via Na(+) cations into a one-dimensional polymeric topology, exhibiting single-molecule magnetic behavior, indicative of their potential in advanced magnetic and electronic applications (Giannopoulos et al., 2014).
Catalysis and Polymerization
Research indicates that derivatives of this compound, such as those involving pyrrole-based ligands, play a significant role in the synthesis and characterization of aluminum and zinc complexes. These complexes have been demonstrated to be effective catalysts in the ring-opening polymerization of ε-caprolactone, suggesting applications in polymer chemistry and materials science (Qiao et al., 2011).
Interaction with Glycine Esters
The interaction of derivatives of this compound with glycine esters has been studied, focusing on the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. This research contributes to our understanding of reaction mechanisms in organic synthesis and the development of biologically active compounds (Zinchenko et al., 2018).
Optoelectronic Applications
Studies have shown that tert-butyl-1,3-dimethylpyrene 5-carbaldehyde, a derivative of this compound, can be converted into alkynyl-functionalized pyrenes. These compounds exhibit promising photophysical properties and electrochemical characteristics, making them potential candidates for use in organic optoelectronic applications, such as organic light-emitting devices (OLEDs) (Hu et al., 2013).
Properties
IUPAC Name |
1-tert-butyl-4-methylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-5-11(10(2,3)4)6-9(8)7-12/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMNVAFTMOIQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=C1C=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl (3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2871230.png)
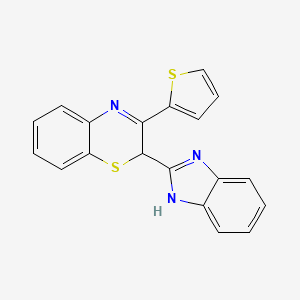
![N-[(4-Methylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2871236.png)

![5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid](/img/structure/B2871238.png)
![N-(3,4-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2871241.png)
![3-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2871242.png)
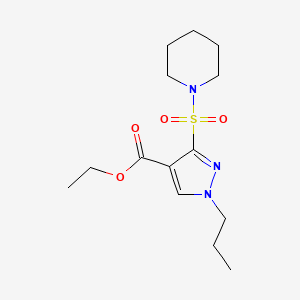
![2-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2871244.png)
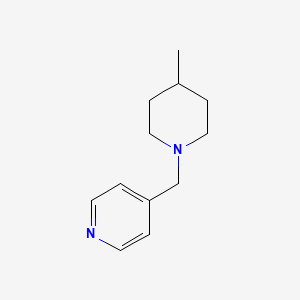
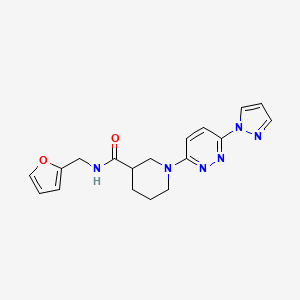
![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2871249.png)
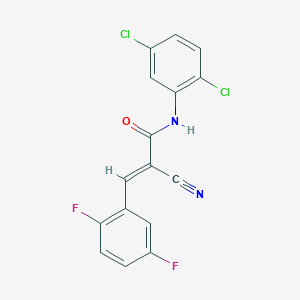
![2-[(3-Methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2871252.png)
